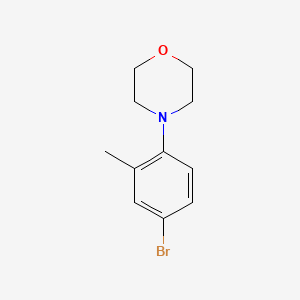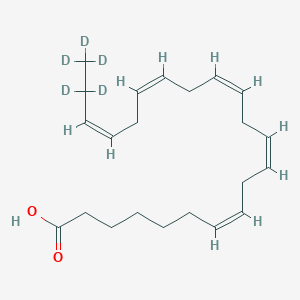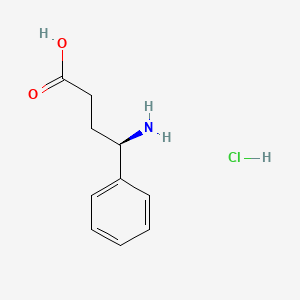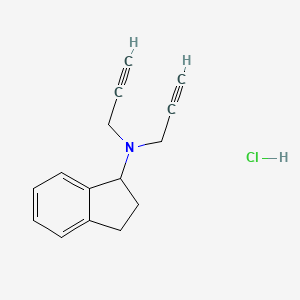
4-(4-Bromo-2-methylphenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-2-methylphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholine ring
准备方法
The synthesis of 4-(4-Bromo-2-methylphenyl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl bromide (4-bromo-2-methylphenyl), morpholine, organoboron compound.
Catalyst: Palladium(0) or palladium(II) complexes.
Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.
Base: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Industrial production methods may involve optimization of these conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-(4-Bromo-2-methylphenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify it further.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and bases like potassium carbonate. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(4-Bromo-2-methylphenyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(4-Bromo-2-methylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and morpholine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar compounds to 4-(4-Bromo-2-methylphenyl)morpholine include:
4-(4-Bromo-2-methoxyphenyl)morpholine: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
4-(4-Bromo-2-methylphenyl)piperazine: The morpholine ring is replaced with a piperazine ring, which can lead to different chemical and biological properties.
属性
IUPAC Name |
4-(4-bromo-2-methylphenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDBYSJUXPJUDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)






